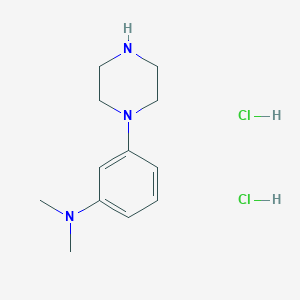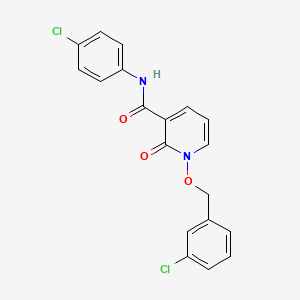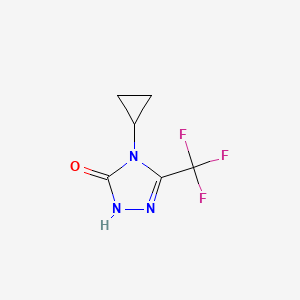![molecular formula C11H13F3O B2551489 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol CAS No. 116707-07-4](/img/structure/B2551489.png)
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol, also known as 4-Trifluoromethylphenyl-2-methylpropan-1-ol, is an organic compound that is used as a reagent in organic synthesis and as a building block for other compounds. It is a colorless liquid with a strong, sweet odor and is soluble in methanol, ethanol, and other polar solvents. It is used in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Lipase-Catalyzed Kinetic Resolution : This compound has been utilized in the lipase-catalyzed kinetic resolution of rac-2-phenylpropan-1-ol derivatives. This process is crucial for obtaining chiral building blocks for the synthesis of natural and unnatural sesquiterpenes, including bio-active compounds like xanthorrhizol, elvirol, and gallate derivatives (Shafioul & Cheong, 2012).
Synthesis of Epoxypropane : Another study demonstrated the conversion of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a related compound, into 1,1,1-trifluoro-2,3-epoxypropane. This transformation is significant in organic synthesis for creating valuable intermediates (Shimizu, Sugiyama, & Fujisawa, 1996).
Flavourings for Animal Species : In the context of flavorings used in animal feed, certain related tertiary alcohols and esters, including 2-methyl-1-phenylpropan-2-ol and 2-(4-methylphenyl)propan-2-ol, have been evaluated for safety and efficacy. This study is crucial for ensuring the safe use of these compounds in animal nutrition (Westendorf, 2012).
Spectroelectrochemical Properties : The compound's derivatives have been studied for their spectroelectrochemical properties. These investigations are essential for the development of electrochemical technologies and understanding electron-transfer properties (Kamiloğlu et al., 2018).
Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated as potential antimicrobial agents. This research is significant for developing new pharmaceuticals (Doraswamy & Ramana, 2013).
Miscibility with Water : The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water has been studied using molecular dynamics simulations. This research provides insights into the physicochemical properties of such compounds (Fioroni et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The compound “2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol” is likely to interact with proteins or enzymes in the body due to its polar hydroxyl group and nonpolar aromatic ring. These interactions could potentially influence the function of these proteins or enzymes .
Mode of Action
The compound could potentially interact with its targets through non-covalent interactions such as hydrogen bonding (due to the hydroxyl group) and pi stacking (due to the aromatic ring). These interactions could potentially alter the conformation or activity of the target proteins or enzymes .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” are unknown. Compounds with similar structures have been known to participate in a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are unknown. The compound could potentially be metabolized by enzymes in the liver, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of “this compound” are unknown. Based on its potential interactions with proteins or enzymes, it could potentially influence a variety of cellular processes, including cell growth, cell death, and cell signaling .
Action Environment
The action, efficacy, and stability of “this compound” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7,10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQTYYXTRWBZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2551409.png)
![2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B2551410.png)



![Methyl 4-(3-chlorophenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2551415.png)
![1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B2551416.png)



![3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2551421.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551428.png)
![9-bromo-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2551429.png)
